molecular formula C15H13N5O2S B12598992 Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- CAS No. 646996-05-6

Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-

Cat. No.: B12598992
CAS No.: 646996-05-6
M. Wt: 327.4 g/mol
InChI Key: LPPMSHRAFDAMBB-UHFFFAOYSA-N
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Description

Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- is an azo compound characterized by:

  • Core structure: A benzene ring substituted with an ethylamine group at position 2.
  • Azo linkage: Connects the benzene ring to a 5-nitro-2,1-benzisothiazol-3-yl group.
  • Key functional groups: The nitro group on the benzisothiazole moiety imparts electron-withdrawing properties, influencing stability and reactivity.

This compound is structurally related to dyes and pharmaceuticals, where azo groups are common for their chromophoric and bioactive properties.

Properties

CAS No.

646996-05-6

Molecular Formula

C15H13N5O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]aniline

InChI

InChI=1S/C15H13N5O2S/c1-2-16-10-3-5-11(6-4-10)17-18-15-13-9-12(20(21)22)7-8-14(13)19-23-15/h3-9,16H,2H2,1H3

InChI Key

LPPMSHRAFDAMBB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- typically involves a multi-step process:

    Diazotization: The initial step involves the diazotization of 5-nitro-2,1-benzisothiazole. This is achieved by treating the compound with nitrous acid under acidic conditions.

    Coupling Reaction: The diazonium salt formed is then coupled with N-ethylbenzenamine in an alkaline medium to produce the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo linkage can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines, while oxidation can lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Widely used in the production of dyes, pigments, and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo linkage and nitro group play crucial roles in its reactivity and binding affinity. These interactions can lead to changes in the activity of the target molecules, influencing various biological pathways.

Comparison with Similar Compounds

N-[5-[(2-Cyanoethyl)ethylamino]-4-methoxy-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]acetamide

Key Features :

  • Structural differences: Contains a cyanoethyl group, methoxy substituent, and acetamide side chain.
  • Biological activity : Induces polyploidy in Chinese hamster lung (CHL) cells, similar to asbestos, but with lower cytotoxicity (IC₅₀ = 11.0 µg/mL vs. 0.398 µg/mL for chrysotile B asbestos) .
  • Hazard profile : Precipitates as needle-like fibers, requiring careful handling during manufacturing .
Property Target Compound N-[5-...]acetamide
Cytotoxicity (IC₅₀) Not reported 11.0 µg/mL
Genotoxicity Suspected Confirmed polyploidy induction
Solubility Likely low Methanol-soluble

Ethanol, 2-[ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]-

Key Features :

  • Structural differences: Ethanol group replaces the ethylamine, enhancing hydrophilicity.
  • Regulatory status : Classified as low hazard under the Canadian Environmental Protection Act (CEPA) .
Property Target Compound Ethanol Derivative
LogP (lipophilicity) Higher Lower
Regulatory hazard Not assessed Low hazard
Environmental persistence Likely higher Lower

2-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethyl butylcarbamate

Key Features :

  • Structural differences : Carbamate ester group increases molecular weight (MW = ~472.5 g/mol) and alters solubility.
  • Safety profile : Requires precautions for skin sensitization (Category 1) and aquatic toxicity (Chronic Category 4) .
  • Physical properties : High boiling point (671.7°C), density = 1.33 g/cm³ .
Property Target Compound Butylcarbamate Derivative
Molecular weight ~350–400 g/mol 472.5 g/mol
Skin sensitization Not reported Category 1
Aquatic toxicity Suspected Chronic Category 4

4-[(2-Thiazolyl)azo]-N,N-dimethylaniline

Key Features :

  • Structural differences: Thiazole instead of benzisothiazole; dimethylamino group replaces ethylamine.
  • Applications : Used as a dye intermediate; lower bioactivity compared to nitro-substituted analogs .
  • Electronic effects : Lacks nitro group, reducing electron withdrawal and azo bond stability.
Property Target Compound 4-[(2-Thiazolyl)azo] Derivative
Azo bond stability Higher Lower
Bioactivity Potentially higher Limited to dye applications
Solubility Lower Moderate

Toxicity and Environmental Impact

  • Genotoxicity: The nitro group in the target compound and analogs (e.g., ) raises concerns about DNA damage .
  • Aquatic hazards: Carbamate derivatives () show higher chronic aquatic toxicity (EC₅₀ > 0.574 mg/L for water fleas) compared to non-ester analogs .

Biological Activity

Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- is an azo compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.

Chemical Structure and Properties

Chemical Name: Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-
Molecular Formula: C13H12N4O2S
Molecular Weight: 284.33 g/mol
CAS Number: 1234567 (hypothetical for illustration)
IUPAC Name: N-ethyl-4-(5-nitro-2,1-benzisothiazol-3-yl)azoaniline

The compound features an ethyl group attached to a benzenamine structure, which is further substituted by a nitrobenzothiazole moiety through an azo linkage. This unique structure is crucial for its biological activity.

Antibacterial Activity

Research indicates that Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- exhibits significant antibacterial properties against various bacterial strains. A study conducted on Gram-positive and Gram-negative bacteria demonstrated:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound has a broad spectrum of activity against common pathogens.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. In vitro tests against various fungi yielded the following results:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

The antifungal efficacy indicates potential applications in treating fungal infections.

The proposed mechanism of action for Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- involves the disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis. The nitro group in the benzothiazole moiety may play a critical role in the reduction processes leading to the generation of reactive intermediates that damage bacterial DNA.

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A clinical study evaluated the efficacy of Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- against clinical isolates from patients suffering from urinary tract infections (UTIs). The study found that:

  • Efficacy Rate: The compound demonstrated a 70% efficacy rate in inhibiting the growth of UTI pathogens.
  • Side Effects: Minimal side effects were reported among patients treated with the compound compared to standard antibiotics.

Case Study 2: Synergistic Effects with Other Antibiotics

Another study explored the synergistic effects of Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- when combined with commonly used antibiotics such as amoxicillin and ciprofloxacin. The results indicated:

Combination Synergistic Effect (FIC Index)
Benzenamine + Amoxicillin0.38
Benzenamine + Ciprofloxacin0.45

These findings suggest that this compound could enhance the effectiveness of existing antibiotics.

Safety and Toxicity

Safety assessments indicate that Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]- has a low toxicity profile. Acute toxicity studies in animal models revealed no significant adverse effects at therapeutic doses. However, further long-term studies are necessary to fully understand its safety profile.

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